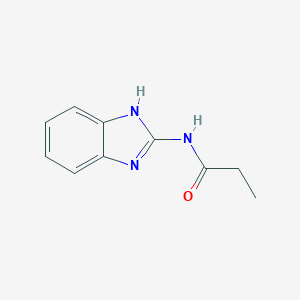

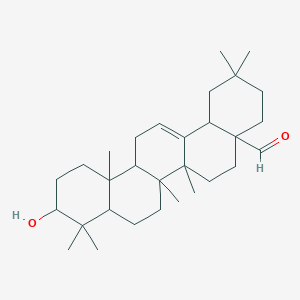

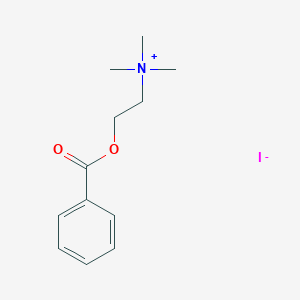

6-((p-(Dimethylamino)phenyl)azo)-1H-indazole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

6-((p-(Dimethylamino)phenyl)azo)-1H-indazole, commonly known as DAPI, is a fluorescent stain that is used for the detection of DNA in biological samples. It is a small molecule that binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon binding. DAPI has found widespread use in biological research, particularly in the fields of cell biology and genetics.

作用機序

DAPI binds specifically to the minor groove of double-stranded DNA through hydrogen bonding and van der Waals interactions. The binding of DAPI induces a conformational change in the DNA molecule, resulting in an increase in fluorescence intensity. DAPI is selective for DNA and does not bind to RNA or single-stranded DNA.

生化学的および生理学的効果

DAPI has no known biochemical or physiological effects on cells or tissues. It is a non-toxic stain that does not interfere with cellular processes or alter gene expression.

実験室実験の利点と制限

The advantages of using DAPI as a DNA stain include its high specificity for DNA, its ease of use, and its compatibility with a wide range of sample types and imaging modalities. However, DAPI has some limitations, including its inability to distinguish between live and dead cells, its low sensitivity for detecting low levels of DNA, and its tendency to form aggregates at high concentrations.

将来の方向性

For research on DAPI include the development of new derivatives with improved properties, such as increased sensitivity and specificity for DNA, and the application of DAPI in new areas of research, such as epigenetics and gene editing. Additionally, the use of DAPI in combination with other fluorescent dyes and imaging techniques may allow for more detailed and comprehensive analysis of DNA structure and function in cells and tissues.

合成法

DAPI is synthesized through a series of chemical reactions starting with 4-nitroaniline. The nitro group is first reduced to an amino group, which is then diazotized and coupled to 1H-indazole to form the azo dye. The resulting compound is then methylated to produce DAPI.

科学的研究の応用

DAPI is widely used in scientific research to stain DNA in cells and tissues. It is commonly used in fluorescence microscopy to visualize the nucleus of cells and to study the structure and function of chromosomes. DAPI is also used in flow cytometry to analyze the DNA content of cells and to identify cell cycle stages.

特性

CAS番号 |

17309-87-4 |

|---|---|

製品名 |

6-((p-(Dimethylamino)phenyl)azo)-1H-indazole |

分子式 |

C15H15N5 |

分子量 |

265.31 g/mol |

IUPAC名 |

4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline |

InChI |

InChI=1S/C15H15N5/c1-20(2)14-7-5-12(6-8-14)17-18-13-4-3-11-10-16-19-15(11)9-13/h3-10H,1-2H3,(H,16,19) |

InChIキー |

HWJWAZYFLBYIMS-UHFFFAOYSA-N |

SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3 |

正規SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3 |

同義語 |

4-(1H-Indazol-6-ylazo)-N,N-dimethylbenzen-1-amine |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1s,5r)-1-Methyl-9-azabicyclo[3.3.1]nonan-3-one](/img/structure/B97027.png)

![5-acetyl-1,3-dimethyl-10H-benzo[g]pteridine-2,4-dione](/img/structure/B97030.png)

![2,6-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97033.png)